molecular formula C25H26N4O5 B2731686 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-74-0

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2731686
CAS No.: 946214-74-0
M. Wt: 462.506
InChI Key: QCVQWGWYSHQHOF-UHFFFAOYSA-N
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Description

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring a 1,3-oxazole and 1,2,3-triazole core. The oxazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 3. The triazole component is esterified with a methyl group at position 5 and a 4-methylphenyl (p-tolyl) substituent at position 1. Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for related compounds (e.g., hydrazine-mediated cyclization and esterification steps) .

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-6-32-21-12-9-18(13-22(21)31-5)24-26-20(17(4)34-24)14-33-25(30)23-16(3)29(28-27-23)19-10-7-15(2)8-11-19/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVQWGWYSHQHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a novel organic molecule characterized by a complex structure that includes oxazole and triazole rings. This article explores its potential biological activities based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O5C_{26}H_{28}N_{4}O_{5} with a molecular weight of approximately 476.53 g/mol. The structural features include:

FeatureDescription
Molecular Formula C26H28N4O5C_{26}H_{28}N_{4}O_{5}
Molecular Weight 476.53 g/mol
LogP 4.3052
Hydrogen Bond Acceptors 9
Polar Surface Area 80.902 Ų

These properties suggest the compound may exhibit favorable pharmacokinetic characteristics, which are crucial for drug development.

Antimicrobial Activity

Compounds containing triazole rings have been reported to possess significant antimicrobial properties. For instance, derivatives of 1-(4-methoxyphenyl)-5-methyltriazole have shown activity against various microbial strains . The presence of the oxazole moiety may further enhance this activity due to its electron-withdrawing characteristics that can stabilize interactions with microbial targets.

Anticancer Potential

Research indicates that oxazole derivatives often demonstrate anticancer properties. For example, related compounds have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) with IC50 values in the micromolar range . Given the structural similarities, it is plausible that our compound may also exhibit similar effects.

Case Studies and Research Findings

A review of literature focusing on oxazole and triazole derivatives reveals several promising findings:

  • Cytotoxicity Against Cancer Cell Lines
    • Compound modifications within similar chemical frameworks have been shown to yield significant cytotoxicity against various cancer lines.
    • For instance, a study reported that certain triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cell lines .
  • Mechanism of Action
    • The biological activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression and microbial resistance.
    • Inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases have been documented in related compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. For instance, a study evaluated various isoxazole derivatives for their anticancer activity against lung cancer cells (A549). The results indicated that certain derivatives exhibited excellent inhibitory effects comparable to the reference drug doxorubicin .

Case Study: Isoxazole Derivatives

In a comprehensive evaluation of isoxazole derivatives synthesized through a green chemistry approach using agro-waste solvents, several compounds demonstrated promising anticancer activity. The study emphasized the need for further exploration of novel structures to enhance therapeutic efficacy in cancer treatment .

Electrochemical Behavior

Electrochemical studies have shown that compounds containing isoxazole and triazole moieties exhibit significant redox properties. These properties are essential for developing drug candidates with enhanced bioactivity and stability. The cyclic voltammetry tests indicated intensive oxidation and reduction potentials for these compounds, suggesting their potential as antioxidants and in electrochemical applications .

Pharmacological Applications

The structural features of [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate position it well within the realm of pharmaceutical applications:

Antimicrobial Properties

Research indicates that triazole derivatives possess broad-spectrum antimicrobial activity. These compounds are being explored for their potential use in treating bacterial and fungal infections due to their ability to inhibit key enzymes involved in microbial growth .

Anti-inflammatory Effects

Compounds with similar triazole structures have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases . This is particularly relevant in developing new therapies for conditions such as arthritis and other inflammatory disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Reference
[Target Compound] Oxazole + Triazole 4-Ethoxy-3-methoxyphenyl (oxazole), p-tolyl (triazole) Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Triazole + Pyrazole Chlorophenyl, fluorophenyl, p-tolyl Antimicrobial activity (specific targets unspecified)
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate Triazole 4-Methoxyphenylmethyl, chloro Research use (no explicit activity reported)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole + Pyrazole Fluorophenyl, p-tolyl Not reported; structural focus on pyrazole-thioamide linkage

Key Observations :

  • Biological Activity Gaps : Unlike the antimicrobial thiazole-triazole hybrid in , the target compound’s activity remains uncharacterized. Its esterified triazole moiety resembles intermediates in prodrug design, as seen in Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-triazole-4-carboxylate .
  • Synthetic Methodology: The target compound’s synthesis likely parallels procedures for triazole-oxazole hybrids, such as hydrazine-mediated cyclization (e.g., refluxing with hydrazine hydrate in ethanol) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

Physicochemical and Crystallographic Comparisons

Crystallographic data for the target compound are absent in the provided evidence. However, analogues like Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate and (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime highlight the importance of software like SHELXL and WinGX in refining heterocyclic structures . These tools enable precise analysis of intermolecular interactions (e.g., π-stacking, hydrogen bonding), which are critical for rationalizing therapeutic binding mechanisms .

Research Implications and Limitations

  • Therapeutic Potential: Structural similarities to antimicrobial and enzyme-targeting compounds suggest the target compound merits further in vitro screening.
  • Synthetic Challenges : The ethoxy-methoxyphenyl and p-tolyl groups may complicate purification, requiring advanced chromatographic techniques (e.g., TLC/GC as in ).
  • Data Gaps: No direct pharmacological or crystallographic data exist for the target compound. Comparative analyses rely on extrapolation from analogues, necessitating original research to validate hypotheses.

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